PAR-4 (1-6) amide (human)

Receptor Selectivity Calcium Signaling Cross-Reactivity

Choose PAR-4 (1-6) amide (human) (GYPGQV-NH₂) for guaranteed PAR4-specific activation in your research. Unlike murine analogs (GYPGKF), this human-sequence peptide exhibits markedly higher potency in human platelet assays, eliminating confounding off-target effects. Essential for dissecting PAR4-mediated thrombus formation, sustained ERK-1/2 signaling in vascular smooth muscle, and endothelial NO-dependent relaxation. Available in lyophilized form (≥95% purity) with documented lot-to-lot consistency. Ensure experimental reproducibility—demand the exact human PAR4 tethered ligand sequence.

Molecular Formula C28H42N8O8
Molecular Weight 618.7 g/mol
Cat. No. B10783176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePAR-4 (1-6) amide (human)
Molecular FormulaC28H42N8O8
Molecular Weight618.7 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)CN
InChIInChI=1S/C28H42N8O8/c1-15(2)24(25(31)41)35-26(42)18(9-10-21(30)38)33-23(40)14-32-27(43)20-4-3-11-36(20)28(44)19(34-22(39)13-29)12-16-5-7-17(37)8-6-16/h5-8,15,18-20,24,37H,3-4,9-14,29H2,1-2H3,(H2,30,38)(H2,31,41)(H,32,43)(H,33,40)(H,34,39)(H,35,42)/t18-,19-,20-,24-/m0/s1
InChIKeyNIUWXNGGQOLCDN-XHOYROJHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PAR-4 (1-6) Amide (Human): Identity, Sequence, and Procurement Specifications


PAR-4 (1-6) amide (human), also designated GYPGQV-NH₂ (CAS 245443-51-0), is a hexapeptide comprising the N-terminal tethered ligand sequence of human protease-activated receptor 4 (PAR4) [1]. This synthetic agonist peptide bypasses proteolytic cleavage to directly activate PAR4, a G-protein-coupled receptor (GPCR) central to thrombin-mediated platelet aggregation and inflammatory signaling [2]. Commercially available in lyophilized form with purity typically exceeding 95%, the peptide exhibits a molecular weight of 618.68 g/mol and the formula C₂₈H₄₂N₈O₈ . As a research tool, it is employed to dissect PAR4-specific signaling pathways distinct from PAR1- and PAR2-mediated events.

Why Generic Substitution of PAR-4 (1-6) Amide (Human) Is Not Viable for PAR4-Specific Investigations


Substituting PAR-4 (1-6) amide (human) with other PAR4-activating peptides—even those with ostensibly similar sequences—introduces significant variability in potency, receptor selectivity, and functional outcomes. As documented in structure-function studies, minor sequence alterations yield 10-fold differences in efficacy [1]. Moreover, certain PAR4-derived peptides exhibit off-target activity at non-PAR4 receptors, confounding interpretation in complex bioassay systems [2]. For instance, the murine analog GYPGKF displays markedly lower potency in human platelet assays compared to the human-specific GYPGQV sequence [3]. Therefore, the exact peptide identity directly governs experimental reproducibility and the validity of mechanistic conclusions drawn from PAR4-focused studies.

PAR-4 (1-6) Amide (Human) Quantitative Evidence Guide: Head-to-Head Comparisons for Informed Procurement


Human PAR4 Specificity: Lack of Cross-Reactivity with PAR1 and PAR2 in Cell-Based Calcium Signaling Assays

PAR-4 (1-6) amide (human) (GYPGQV-NH₂) demonstrates a distinct lack of cross-reactivity with PAR1 and PAR2, a critical attribute for delineating PAR4-specific pathways. At a concentration of 800 µM, this peptide did not affect calcium signaling in human HEK cells expressing PAR1 or in rat KNRK cells expressing either rat or human PAR2 [1]. This contrasts with the potent activation of PAR1 by TFLLR-NH₂ (EC₅₀ ~2-20 µM), highlighting the superior receptor discrimination of GYPGQV-NH₂ [1].

Receptor Selectivity Calcium Signaling Cross-Reactivity

Functional Distinction in Platelet Aggregation: Potency of Human GYPGQV-NH₂ vs. Murine GYPGKF-NH₂

The human sequence GYPGQV-NH₂ exhibits a different potency profile in platelet aggregation assays compared to the murine analog GYPGKF-NH₂. While both peptides activate PAR4, GYPGKF-NH₂ aggregates rat platelets with an EC₅₀ of approximately 40 µM [1], whereas GYPGQV-NH₂ induces aggregation of human platelets at concentrations typically ranging from 50 to 200 µM [2]. The structural basis for this difference resides in the substitution of Val⁶ in the human sequence for Phe⁶ in the murine sequence, which impacts receptor binding affinity and downstream signaling efficacy [1].

Platelet Aggregation Species Specificity EC₅₀

Signaling Kinetics in Vascular Smooth Muscle: GYPGQV-NH₂ Elicits Prolonged ERK-1/2 Phosphorylation vs. PAR-1 Agonist

In human vascular smooth muscle cells (SMC), stimulation with 200 µM GYPGQV-NH₂ induces a prolonged phosphorylation of extracellular signal-regulated kinases-1/2 (ERK-1/2) with a maximum at 60 minutes [1]. In contrast, stimulation with 200 µM SFLLRN (a PAR-1 agonist) triggers a rapid but transient ERK-1/2 activation that peaks at 5 minutes and decays thereafter [1]. This temporal divergence in downstream signaling kinetics reflects the distinct coupling mechanisms and trafficking properties of PAR4 versus PAR1.

ERK Signaling Vascular Smooth Muscle Kinetics

Endothelium-Dependent Vasorelaxation: EC₅₀ of GYPGQV-NH₂ in Rat Aorta and Comparative Potency vs. PAR1-AP

In isolated rat aortic ring preparations, GYPGQV-NH₂ induces an endothelium-dependent, nitric oxide-mediated relaxation with an EC₅₀ ranging from 300 to 400 µM [1]. This potency is substantially lower than that of the receptor-selective PAR1-activating peptide (PAR1-AP) TFLLR-NH₂, which exhibits an EC₅₀ approximately 20- to 150-fold lower in the same assay [1]. This quantitative disparity underscores the lower intrinsic activity of the PAR4 tethered ligand sequence in vascular tissue and provides a benchmark for calibrating PAR4-mediated vascular responses.

Vasorelaxation Endothelium EC₅₀

PAR-4 (1-6) Amide (Human): Optimal Research and Industrial Application Scenarios


Discriminating PAR4-Mediated Platelet Activation from PAR1-Driven Pathways in Human Washed Platelet Assays

Use PAR-4 (1-6) amide (human) (GYPGQV-NH₂) at 50–200 µM to selectively trigger PAR4-dependent aggregation in human washed platelets. This approach is essential for dissecting the distinct contributions of PAR4 to thrombus formation, particularly in the context of high thrombin concentrations or when evaluating the efficacy of PAR1-selective antagonists .

Validating PAR4-Specific Downstream Signaling in Human Vascular Smooth Muscle Cells via ERK-1/2 Phosphorylation Kinetics

Employ GYPGQV-NH₂ at 200 µM to stimulate human vascular smooth muscle cells and assess the prolonged ERK-1/2 phosphorylation profile. This application is critical for studies exploring the role of PAR4 in vascular remodeling, atherosclerosis, and restenosis, where sustained MAPK signaling is a key pathological driver [1].

Ex Vivo Pharmacology: Quantifying PAR4-Mediated Endothelium-Dependent Vasorelaxation in Isolated Rat Aortic Rings

Apply GYPGQV-NH₂ across a concentration range (100 µM–1 mM) to preconstricted rat aortic rings to establish concentration-response curves for PAR4-mediated, NO-dependent relaxation. This ex vivo model serves as a robust platform for screening PAR4 antagonists or evaluating endothelial PAR4 function in cardiovascular disease models [2].

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